molecular formula C24H21BrN2O5 B12007252 3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765275-97-6

3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12007252
CAS No.: 765275-97-6
M. Wt: 497.3 g/mol
InChI Key: PKSYDJYUXSDXIG-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of phenol to form 4-bromophenol, which is then reacted with propanoyl chloride to yield 4-bromophenoxypropanoyl chloride. This intermediate is further reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this compound is esterified with 4-methoxybenzoic acid to produce the target compound .

Industrial Production Methods

the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both bromine and methoxy groups, along with the carbohydrazonoyl linkage, makes it particularly versatile for various research applications .

Properties

CAS No.

765275-97-6

Molecular Formula

C24H21BrN2O5

Molecular Weight

497.3 g/mol

IUPAC Name

[3-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H21BrN2O5/c1-16(31-21-12-8-19(25)9-13-21)23(28)27-26-15-17-4-3-5-22(14-17)32-24(29)18-6-10-20(30-2)11-7-18/h3-16H,1-2H3,(H,27,28)/b26-15+

InChI Key

PKSYDJYUXSDXIG-CVKSISIWSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Br

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.